![molecular formula C3H7I B3044138 1-Iodopropane-2,2-D2 CAS No. 25493-15-6](/img/structure/B3044138.png)
1-Iodopropane-2,2-D2
Overview
Description
1-Iodopropane-2,2-D2, also known as 2,2-Dimethyl-1-iodopropane or Neopentyl iodide, is a chemical compound with the molecular formula C5H11I . It has a molecular weight of 198.05 .
Synthesis Analysis
1-Iodopropane-2,2-D2 can be synthesized and is often stabilized with copper . The compound has an isotopic enrichment of 98 atom % D and a molecular weight of 172.01 .Molecular Structure Analysis
The molecular structure of 1-Iodopropane-2,2-D2 consists of a carbon chain with an iodine atom attached . The exact mass of the molecule is 171.97180 g/mol .Chemical Reactions Analysis
The reaction of 1-Iodopropane-2,2-D2 with other compounds can be slow due to its insolubility in certain solutions . For example, propene is insoluble in hydroiodic acid, making the reaction very slow .Physical And Chemical Properties Analysis
1-Iodopropane-2,2-D2 has a molecular weight of 172.00 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 0 . The compound has a rotatable bond count of 1 and an exact mass of 171.97180 g/mol .Scientific Research Applications
Spectroscopic Studies
1-Iodopropane-2,2-D2 has been extensively studied in spectroscopy. One-photon mass-analyzed threshold ionization spectroscopy of 1- and 2-iodopropanes using vacuum ultraviolet radiation provided insights into ionization energies and dissociation behaviors of these compounds (Park, Kim, & Kim, 2001). Similarly, vibration spectra and rotational isomerism of 1-iodopropane were studied, enhancing understanding of molecular structures and energetic states (Ogawa et al., 1978).
Photodissociation Dynamics
Research on photodissociation dynamics of 1-iodopropane revealed important information about molecular behavior under specific conditions. The photodissociation of 1-iodopropane and 2-iodopropane using vacuum ultraviolet photoionization showed significant differences in product formation and provided insights into the dissociation mechanisms of these compounds (Todt et al., 2020).
Surface Chemistry and Bonding
The interaction of 1-iodopropane with surfaces like copper(110) revealed critical information about molecular adsorption and thermal decomposition. This study contributes to understanding surface chemistry and molecular reactions on metal surfaces (Jenks et al., 1993).
Molecular Structure and Isomerism
Investigations into the molecular structure of 1-iodopropane, including its conformation and quadrupole coupling constants, have been significant. Studies using microwave spectroscopy and other techniques have provided detailed insights into the molecular structure and behavior of different isomers (Niide, Ohkoshi, & Takano, 1987).
Chemical Reaction Mechanisms
Understanding the mechanisms of chemical reactions involving 1-iodopropane has been a focus of research. For instance, the study of the interaction between 1-iodopropane-2-one and 1,2,3-benzotriazole provided insights into the formation mechanisms of complex organic compounds (Shagun, Dorofeev, & Shagun, 2013).
Safety and Hazards
Future Directions
While specific future directions for 1-Iodopropane-2,2-D2 are not mentioned in the search results, it’s worth noting that alkynes, which can be synthesized from dihaloalkanes, have been found to have antibacterial, antiparasitic, and antifungal properties . This suggests potential future research directions in these areas.
properties
IUPAC Name |
2,2-dideuterio-1-iodopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOIHVRPOBWPI-CBTSVUPCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodopropane-2,2-D2 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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